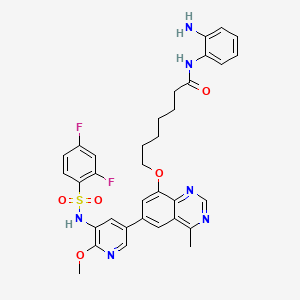
Icmt-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-5 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CaaX motifs. This modification is crucial for the proper localization and function of these proteins, many of which are involved in oncogenic processes .
Vorbereitungsmethoden
The synthesis of Icmt-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and therapeutic applications .
Analyse Chemischer Reaktionen
Icmt-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Icmt-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: Researchers use this compound to investigate the effects of ICMT inhibition on cell signaling and protein localization.
Medicine: this compound shows potential as a therapeutic agent in cancer treatment due to its ability to inhibit the post-translational modification of oncogenic proteins.
Industry: The compound is used in the development of new drugs targeting ICMT and related pathways
Wirkmechanismus
Icmt-IN-5 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the proper localization and function of these proteins, many of which are involved in cell signaling pathways such as the Ras/Raf/Mek/Erk pathway. By preventing the methylation of these proteins, this compound can reduce their oncogenic potential and inhibit cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-5 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor, but with lower solubility and bioavailability compared to this compound.
UCM-1336: A potent ICMT inhibitor used in glioblastoma research.
Compound 2: A newly identified ICMT inhibitor with improved water solubility compared to cysmethynil
This compound stands out due to its balanced properties of potency, specificity, and solubility, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H28FNO |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI-Schlüssel |
NFWPGISCHCCXFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




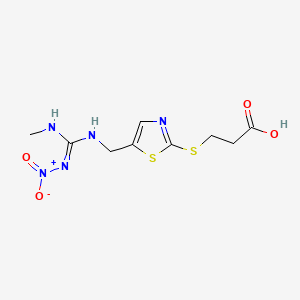
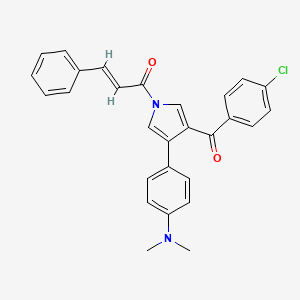
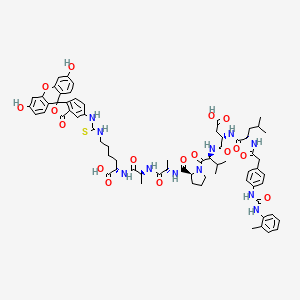
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
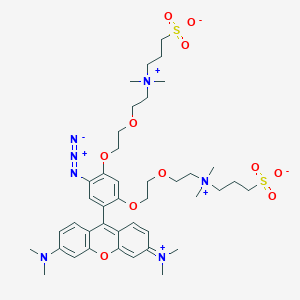
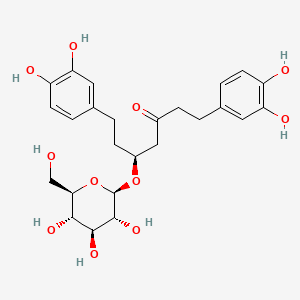
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
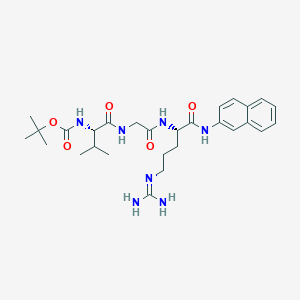

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
